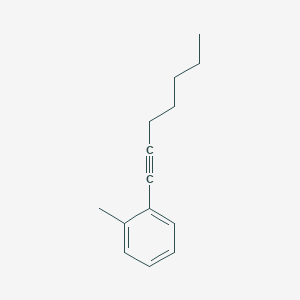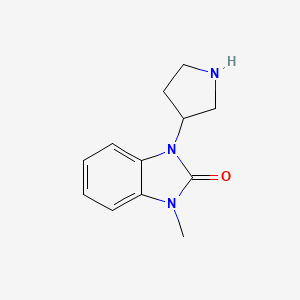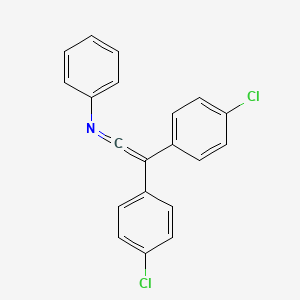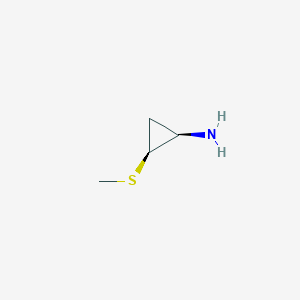
2,2',3,3'-Tetraphenyl-1'H,3H-3,5'-biindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole is an organic compound belonging to the biindole family This compound is characterized by its unique structure, which includes two indole units connected through a single bond, with four phenyl groups attached at the 2, 2’, 3, and 3’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole typically involves the homocoupling of 5-iodo-3,3-dimethyl-2-phenyl-3H-indole using a palladium acetate (Pd(OAc)2) catalyst. The reaction is carried out in the presence of cesium carbonate (Cs2CO3) as a base and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. The reaction proceeds smoothly under microwave irradiation, yielding the desired biindole compound .
Industrial Production Methods
While specific industrial production methods for 2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted biindole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways. The compound’s phenyl groups enhance its ability to interact with hydrophobic pockets in proteins, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole: Another biindole derivative with different substituents.
3,3,3’,3’-Tetramethyl-2,2’-diphenyl-3H,3’H-5,5’-biindole: A similar compound with tetramethyl and diphenyl groups.
Uniqueness
2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four phenyl groups enhances its stability and potential for various applications, distinguishing it from other biindole derivatives.
Propiedades
Número CAS |
64728-25-2 |
|---|---|
Fórmula molecular |
C40H28N2 |
Peso molecular |
536.7 g/mol |
Nombre IUPAC |
3-(2,3-diphenyl-1H-indol-5-yl)-2,3-diphenylindole |
InChI |
InChI=1S/C40H28N2/c1-5-15-28(16-6-1)37-33-27-32(25-26-35(33)41-38(37)29-17-7-2-8-18-29)40(31-21-11-4-12-22-31)34-23-13-14-24-36(34)42-39(40)30-19-9-3-10-20-30/h1-27,41H |
Clave InChI |
XHBLMUMNNQZJLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)C4(C5=CC=CC=C5N=C4C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,4'-Dibutoxy[1,1'-biphenyl]-1,4(4H)-dicarbonitrile](/img/structure/B14495667.png)

![N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide](/img/structure/B14495675.png)

![2-[12-(Butylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14495680.png)
![3-[5-(Pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-indole](/img/structure/B14495682.png)


![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)
